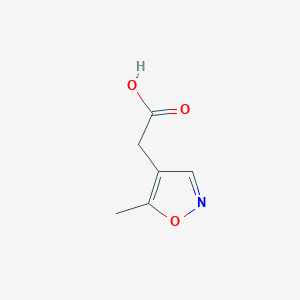

5-Methylisoxazole-4-acetic Acid

Description

Significance of Isoxazole (B147169) Core in Heterocyclic Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. researchgate.netnih.gov This arrangement of heteroatoms imparts unique electronic properties and reactivity to the ring system, making it a valuable scaffold in the synthesis of a wide array of organic molecules. nih.gov The isoxazole core is a common feature in numerous natural products and synthetically developed compounds, demonstrating its versatility and importance in chemical research. researchgate.netmdpi.com

The presence of both an electron-donating oxygen atom and an electron-withdrawing nitrogen atom within the aromatic ring creates a distinct electronic environment. This allows for diverse chemical modifications and functionalization at various positions of the ring, enabling chemists to fine-tune the properties of isoxazole-containing molecules. nih.gov The stability of the isoxazole ring, coupled with its susceptibility to controlled ring-opening reactions, further enhances its utility as a synthetic intermediate. nih.gov

The significance of the isoxazole nucleus is underscored by its presence in a variety of compounds that have been the subject of extensive research due to their interesting chemical properties and potential applications in various scientific fields. researchgate.netnih.govbohrium.com

Overview of 5-Methylisoxazole-4-acetic Acid: Structure and Academic Context

This compound, as its name suggests, is a derivative of the isoxazole ring system. Its structure features a methyl group at the 5th position and an acetic acid group attached to the 4th position of the isoxazole ring. cymitquimica.com This compound is recognized in the academic and research communities as a valuable building block and intermediate in organic synthesis. researchgate.net

The synthesis of this compound has been documented through various chemical routes. One common method involves the cyclization of a β-ketoester derivative with hydroxylamine (B1172632), followed by hydrolysis of the resulting ester. For instance, ethyl acetoacetate (B1235776) can be reacted with triethyl orthoformate to form an intermediate, which is then cyclized with hydroxylamine. google.com The subsequent hydrolysis of the ester group yields the desired carboxylic acid. google.comgoogle.com

The physicochemical properties of this compound have been characterized and are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H7NO3 | cymitquimica.com |

| Molecular Weight | 141.12 g/mol | cymitquimica.com |

| Melting Point | 144-149 °C | fishersci.com |

| Appearance | White to Pale Brown Solid | fishersci.comchemicalbook.com |

| Solubility | Slightly soluble in DMSO and Methanol | chemicalbook.com |

Research Trajectories and Future Perspectives for Isoxazole-4-acetic Acid Derivatives

Research involving isoxazole-4-acetic acid derivatives continues to explore the potential of this chemical scaffold. Current investigations often focus on the synthesis of novel analogs and their evaluation in various chemical and biological systems. The ability to modify the substituents on the isoxazole ring and the acetic acid side chain allows for the creation of a diverse library of compounds for screening purposes. nih.gov

Future research is likely to delve deeper into the structure-activity relationships of isoxazole-4-acetic acid derivatives. By systematically altering the chemical structure and observing the resulting changes in properties, researchers can gain a better understanding of how specific molecular features influence the compound's behavior. nih.govresearchgate.net This knowledge is crucial for the rational design of new molecules with tailored characteristics.

The development of more efficient and environmentally friendly synthetic methods for producing isoxazole-4-acetic acid and its derivatives is another important area of future research. tandfonline.com The application of green chemistry principles, such as the use of ultrasound irradiation in synthesis, is a promising approach. nih.govtandfonline.com Furthermore, computational studies, including molecular docking and simulations, are expected to play an increasingly important role in predicting the properties and potential applications of new isoxazole derivatives. nih.govresearchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,2-oxazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)3-7-10-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBECZHKPAWUAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylisoxazole 4 Acetic Acid

Classical and Conventional Synthesis Routes

Traditional methods for synthesizing 5-Methylisoxazole-4-acetic acid rely on fundamental organic reactions, including cyclization and hydrolysis, as well as multi-component strategies.

Cyclization Reactions with Hydroxylamine (B1172632) Derivatives

A cornerstone in the formation of the isoxazole (B147169) ring is the cyclization reaction involving a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. A common precursor, ethyl 5-methylisoxazole-4-carboxylate, is synthesized through the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine hydrochloride. google.com This reaction can be conducted in an aqueous medium with a base such as potassium carbonate or sodium carbonate. google.com An alternative approach involves reacting ethylacetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride to yield ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. researchgate.net

The formation of the isoxazole ring can also be achieved through the reaction of β-keto esters with hydroxylamine hydrochloride. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with hydroxylamine hydrochloride can lead to the formation of the isoxazole core. mdpi.com Similarly, 5-aminoisoxazoles can be synthesized by reacting thiocarbamoylcyanoacetates with hydroxylamine in ethanol (B145695). researchgate.net

| Starting Materials | Reagents | Product | Reference |

| Ethyl ethoxymethyleneacetoacetic ester | Hydroxylamine hydrochloride, Potassium carbonate/Sodium carbonate | Ethyl 5-methylisoxazole-4-carboxylate | google.com |

| Ethylacetoacetate, Chloroacetyl chloride | Hydroxylamine hydrochloride | Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate | researchgate.net |

| β-keto esters | Hydroxylamine hydrochloride | Isoxazole derivatives | mdpi.com |

| Thiocarbamoylcyanoacetates | Hydroxylamine | 5-Aminoisoxazoles | researchgate.net |

Ester Hydrolysis Methods for Carboxylic Acid Formation

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester, typically an ethyl ester. This transformation from an ester to a carboxylic acid can be catalyzed by either acid or base. chemguide.co.ukchemistrysteps.com

Acid-catalyzed hydrolysis is often performed by heating the ester under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid. chemguide.co.uk For example, ethyl-5-methylisoxazole-4-carboxylate can be hydrolyzed using a mixture of acetic acid and concentrated hydrochloric acid. google.com An improved method utilizes 60% aqueous sulfuric acid, which has been shown to increase the yield and reduce the reaction time from 9 hours to 3.5 hours compared to the acetic acid/HCl mixture. google.com The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. chemguide.co.ukchemistrysteps.com

Alkaline hydrolysis, also known as saponification, is another common method. chemguide.co.uk This involves heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk This method is generally irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol. chemistrysteps.com For the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid, the corresponding ethyl ester is hydrolyzed by heating with a 10% sodium hydroxide solution. nih.gov

| Ester Precursor | Hydrolysis Conditions | Product | Reference |

| Ethyl-5-methylisoxazole-4-carboxylate | Acetic acid, concentrated Hydrochloric acid | 5-Methylisoxazole-4-carboxylic acid | google.com |

| Ethyl-5-methylisoxazole-4-carboxylate | 60% aqueous Sulfuric acid | 5-Methylisoxazole-4-carboxylic acid | google.com |

| Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | 10% Sodium hydroxide | 5-Amino-3-methyl-4-isoxazolecarboxylic acid | nih.gov |

Multi-component Reactions Incorporating 3-amino-5-methylisoxazole

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step. 3-Amino-5-methylisoxazole is a versatile building block in such reactions. sigmaaldrich.com For instance, a series of indole-pyridine carbonitrile derivatives were synthesized through a one-pot multicomponent reaction, highlighting the utility of aminoazoles in generating molecular diversity. researchgate.net Another example involves the ionic liquid-catalyzed multicomponent synthesis of isoxazol-5(4H)-ones from the reaction of benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. scielo.br While not directly yielding this compound, these examples demonstrate the potential of MCRs in constructing the core isoxazole scaffold and related structures. The synthesis of 3-amino-5-methyl isoxazole itself can be achieved by reacting acetyl acetonitrile (B52724) with p-toluenesulfonyl hydrazide to form a hydrazone, followed by a ring closure reaction with hydroxylamine under alkaline conditions. google.com

Advanced and Optimized Synthetic Approaches

To address the limitations of classical methods, such as impurity formation and scalability, advanced and optimized synthetic strategies have been developed.

Strategies for Minimizing Impurity Formation during Synthesis

A significant challenge in the synthesis of this compound and its derivatives is the formation of impurities. One notable impurity is the isomeric ethyl-3-methylisoxazole-4-carboxylate. A patented process describes a method to reduce the formation of this isomer to as low as 0.1%. google.com This is achieved by carefully controlling the reaction conditions during the cyclization step, specifically by combining ethyl ethoxymethyleneacetoacetic ester with sodium acetate (B1210297) or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate (B86663) at a low temperature (between -20 °C and 10 °C). google.com

Furthermore, during the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate, prolonged exposure to acidic conditions at reflux can lead to the generation of by-products. google.com The use of 60% aqueous sulfuric acid as the hydrolyzing agent, coupled with the continuous removal of the ethanol by-product via distillation at 80°-88° C, has been shown to drastically reduce the formation of these impurities. google.com

Continuous Flow Reactor Applications in Isoxazole Synthesis

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved safety, scalability, and reaction control. nih.gov The synthesis of isoxazoles has been successfully adapted to continuous flow systems. researchgate.netresearchgate.net For instance, a method for synthesizing 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles utilizes continuous-flow microwave-heated microreactors. researchgate.net This approach demonstrated that the continuous-flow regime had significant effects, particularly for less reactive starting materials. researchgate.net

While direct synthesis of this compound in a flow reactor is not explicitly detailed in the provided sources, the successful application of this technology to the synthesis of the core isoxazole ring and other heterocyclic systems suggests its potential applicability. durham.ac.uknih.gov Flow chemistry can facilitate multistep syntheses without the need for isolating intermediates, and can be combined with in-line purification techniques like liquid-liquid extraction to remove impurities and high-boiling solvents. nih.gov This approach holds promise for developing more efficient and scalable manufacturing processes for this compound.

Green Chemistry Approaches and Catalysis in Isoxazole Synthesis

The synthesis of isoxazole derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. nih.gov Traditional synthesis methods often face challenges such as long reaction times, harsh conditions, and the use of toxic solvents. sciety.orgpreprints.org To overcome these limitations, several eco-friendly strategies have been developed, focusing on novel catalysts and alternative energy sources. nih.govsciety.org

One green approach involves the use of agro-waste as a catalyst. For instance, Water Extract of Orange Fruit Peel Ash (WEOFPA) has been effectively used for the synthesis of isoxazoles from hydroxylamine hydrochloride and ethyl acetoacetate, often under solvent-free conditions, yielding products in the range of 86–92%. nih.gov Heteropolyacids (HPAs) represent another class of green catalysts, with compounds like H3PW11CuO40 proving to be efficient and reusable for the condensation reaction between β-dicarbonyl compounds and hydroxylamine hydrochloride. tandfonline.com The choice of solvent is also critical, with studies showing ethanol to be a favorable medium for HPA-catalyzed isoxazole synthesis. tandfonline.com

Alternative energy sources are also a cornerstone of green isoxazole synthesis. nih.gov Sonochemistry, or the use of ultrasonic irradiation, significantly accelerates reaction kinetics, minimizes the formation of byproducts, and allows for the use of greener solvents or catalysts. sciety.orgpreprints.org This technique enhances reaction efficiency and atom economy. sciety.org Similarly, microwave-assisted synthesis is recognized as a green and sustainable method that enhances reaction rates and provides high selectivity with improved product yields compared to conventional heating methods. nih.gov These modern approaches align with green chemistry principles by enabling reactions under milder conditions and often reducing the need for toxic catalysts or solvents. preprints.org

Synthesis of Key Intermediates

The synthesis of this compound relies on the preparation of key precursors, primarily its corresponding ethyl ester and acid chloride.

A common and efficient route to obtaining Ethyl-5-methylisoxazole-4-carboxylate involves a cyclization reaction. The process typically starts with the formation of an intermediate, ethyl ethoxymethyleneacetoacetic ester, by reacting ethyl acetoacetate with triethylorthoformate and acetic anhydride (B1165640). google.comgoogle.com This intermediate is then cyclized to form the isoxazole ring.

In this key cyclization step, the ethyl ethoxymethyleneacetoacetic ester is combined with hydroxylamine sulfate in the presence of a mild base like sodium acetate. google.comgoogle.com The reaction is performed at low temperatures, typically between -20 °C and 10 °C, to control the reaction and minimize the formation of impurities. google.comgoogle.com An alternative, similar procedure involves reacting (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate with a solution of hydroxylamine hydrochloride and sodium acetate trihydrate in ethanol. researchgate.net This mixture is stirred and then kept at a low temperature to facilitate the crystallization of the product. researchgate.net These methods are advantageous as they selectively produce the desired 5-methyl isomer and avoid the need for distillation of the resulting ester. google.com

Reaction Conditions for Ethyl-5-methylisoxazole-4-carboxylate Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Ethyl ethoxymethyleneacetoacetic ester | Hydroxylamine sulfate | Sodium acetate | Ethanol/Water | -5 °C to 10 °C |

Data sourced from multiple patents and research articles. google.comgoogle.comresearchgate.net

The formation of 5-Methylisoxazole-4-carbonyl chloride is a crucial step for subsequent derivatization and is typically prepared from 5-methylisoxazole-4-carboxylic acid. google.comgoogle.com This requires the initial hydrolysis of the ester, Ethyl-5-methylisoxazole-4-carboxylate. The hydrolysis is achieved by reacting the ester with a strong acid; one effective method uses 60% aqueous sulfuric acid, which offers higher yields and shorter reaction times compared to mixtures like acetic acid and hydrochloric acid. google.com

Once the 5-methylisoxazole-4-carboxylic acid is obtained and crystallized, it is converted to the corresponding acid chloride. google.comgoogle.com This transformation is accomplished by reacting the carboxylic acid with thionyl chloride. google.comgoogle.comchemicalbook.com The reaction can be performed with or without a solvent. google.com When a solvent is used, options include toluene, ethyl acetate, or chlorinated solvents. google.com Using an excess of thionyl chloride allows it to function as both the reactant and the solvent. google.com

Reaction Details for 5-Methylisoxazole-4-carbonyl Chloride Synthesis

| Starting Material | Reagent | Solvent (Optional) |

|---|

Data sourced from patent literature describing the synthesis process. google.com

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for various chemical transformations, including the formation of amides and esters, as well as oxidation and reduction reactions.

Amide Bond Formation and Esterification

The carboxylic acid functionality of 5-Methylisoxazole-4-acetic acid readily undergoes condensation reactions with amines to form the corresponding amides. This transformation is a cornerstone of many synthetic routes and is typically facilitated by activating the carboxylic acid. Common methods for activation include the use of carbodiimide-based reagents. For instance, the synthesis of 2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid involves the formation of an amide bond between 5-methyl-1,2-oxazole-4-carboxylic acid and a 4-aminophenylacetic acid derivative. The reaction of 5-methylisoxazole-4-carbonyl chloride, derived from the corresponding carboxylic acid, with trifluoromethyl aniline (B41778) in the presence of an amine base is another example of amide bond formation. google.comwipo.intgoogle.com Amide synthesis is a widespread and crucial process in organic chemistry, with applications ranging from bulk chemical production to the synthesis of pharmaceuticals. ucl.ac.uk

Similarly, esterification can be achieved by reacting this compound with an alcohol under acidic conditions. The Fischer esterification, a classic method, utilizes a strong acid catalyst like sulfuric acid to drive the equilibrium towards the ester product. chemguide.co.ukwpmucdn.com The reaction between the carboxylic acid group and an alcohol to form an ester is a fundamental transformation. smolecule.com For example, ethyl-5-methylisoxazole-4-carboxylate can be synthesized and subsequently hydrolyzed to yield 5-methylisoxazole-4-carboxylic acid. google.comwipo.intgoogle.comnih.govresearchgate.net

| Reagent | Product Type | Reference |

| Amine | Amide | google.comwipo.intgoogle.com |

| Alcohol | Ester | google.comwipo.intgoogle.comchemguide.co.ukwpmucdn.comsmolecule.comnih.govresearchgate.net |

Oxidation and Reduction of the Carboxylic Acid Group

While specific examples of the direct oxidation and reduction of the carboxylic acid group of this compound are not extensively detailed in the provided search results, the general principles of carboxylic acid reactivity apply.

Oxidation: Carboxylic acids are generally resistant to further oxidation under typical conditions as the carbon atom is already in a high oxidation state. However, specific oxidative decarboxylation reactions can occur under certain conditions, though this is not a common transformation for this particular compound.

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-4-methylisoxazole. This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then serve as a versatile intermediate for further functionalization.

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring, while aromatic, exhibits distinct reactivity patterns, allowing for selective substitutions at various positions.

Lithiation and Subsequent Electrophilic Quenching at the 4-position

The proton at the 4-position of the isoxazole ring can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This process, known as lithiation, is influenced by the substituents on the ring. cdnsciencepub.comresearchgate.netcdnsciencepub.com The inductive effect of the ring oxygen can increase the acidity of the C-4 proton, facilitating its removal. cdnsciencepub.com This organolithium species is a potent nucleophile and can react with a variety of electrophiles in a quenching step. This strategy provides a powerful method for introducing a wide range of substituents at the 4-position of the isoxazole ring. For example, the lithiation of 4-bromo-5-methyl-2-phenyloxazole with n-BuLi, followed by quenching, demonstrates the utility of this approach. researchgate.net

Derivatization at the 5-position (e.g., Bromination)

The 5-position of the isoxazole ring can also be functionalized. For instance, bromination of 5-methylisoxazole (B1293550) can lead to the introduction of a bromine atom. sigmaaldrich.comalfa-chemistry.com This halogenated derivative can then participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. The synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid highlights the possibility of having both a halogen and a carboxylic acid group on the isoxazole ring, offering multiple points for further derivatization. smolecule.com

| Position | Reaction | Reagent | Product | Reference |

| 4 | Lithiation | n-Butyllithium | 4-Lithioisoxazole derivative | cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net |

| 5 | Bromination | Brominating agent | 5-Bromo-isoxazole derivative | smolecule.comsigmaaldrich.comalfa-chemistry.com |

Formation of Condensed Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of condensed heterocyclic systems. These are structures where the isoxazole ring is fused to another ring system. Such fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govastate.edusciencepublishinggroup.comscispace.com

For example, derivatives of this compound can be utilized in cyclocondensation reactions. The carboxylic acid or a derivative thereof can react with a suitably functionalized partner to form a new ring fused to the isoxazole core. One approach involves the condensation of oxazolones, which can be derived from the corresponding amino acids, with various reagents to form new heterocyclic rings. nih.gov The synthesis of various five-membered heterocyclic compounds is a significant area of research due to their potential applications. astate.edu

Synthesis of Isoxazolo[5,4-d]pyrimidin-4-one Derivatives

The isoxazolo[5,4-d]pyrimidine (B13100350) scaffold is a key structure in medicinal chemistry. The synthesis of its 4-one derivatives generally proceeds from 5-aminoisoxazole-4-carboxamide (B1610676) precursors, which can be derived from the corresponding carboxylic acid. A common synthetic route involves a multi-step process beginning with the appropriate isoxazole core.

One established method involves the cyclization of 5-aminoisoxazole-4-carboxamides with a suitable reagent. semanticscholar.org For instance, 5-aminoisoxazole-4-carboxamides can be reacted with ethyl trifluoroacetate (B77799) in the presence of a base like sodium ethoxide to yield isoxazolo[5,4-d]pyrimidin-4-ols. semanticscholar.org These intermediates can then be converted to other derivatives. While direct synthesis from this compound is not prominently documented, the conversion of its corresponding carboxylic acid (5-methylisoxazole-4-carboxylic acid) to the necessary amide precursor is a standard chemical transformation.

Another pathway involves reacting substituted 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide with ethyl orthoformate to obtain the fused pyrimidinone system. nih.gov These methods highlight a general strategy where the isoxazole-4-carboxylic acid moiety is first functionalized to an amide or hydrazide, which then undergoes cyclization to form the desired bicyclic heterocycle.

Table 1: General Synthetic Strategy for Isoxazolo[5,4-d]pyrimidin-4-one Derivatives

| Starting Material Precursor | Key Intermediate | Cyclization Reagent Example | Final Product Scaffold |

| 5-Aminoisoxazole-4-carboxylic acid | 5-Aminoisoxazole-4-carboxamide | Ethyl trifluoroacetate | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol |

| 5-Aminoisoxazole-4-carboxylic acid | 5-Aminoisoxazole-4-carboxylic acid hydrazide | Ethyl orthoformate | 5-Amino-3-methylisoxazolo[5,4-d]4-pyrimidinone |

Formation of Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety

The 1,3,4-oxadiazole (B1194373) ring is a valuable heterocycle often used as a bioisostere for amide and ester groups. The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the direct cyclization of an acid hydrazide with a suitable coupling partner. nih.govnih.gov

Starting from this compound, the first step is its conversion to the corresponding acid hydrazide, this compound hydrazide. This is typically achieved by esterification of the acid followed by reaction with hydrazine (B178648) hydrate. This key hydrazide intermediate can then be used to construct the 1,3,4-oxadiazole ring.

Several methods can be employed for the cyclization step:

Reaction with an aromatic acid: The acid hydrazide can be condensed with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 2-aryl-5-(5-methylisoxazol-4-ylmethyl)-1,3,4-oxadiazoles.

Reaction with carbon disulfide: To form a 1,3,4-oxadiazole-2-thiol, the acid hydrazide is refluxed with carbon disulfide in the presence of a base such as potassium hydroxide (B78521).

A documented example, though using the positional isomer, is the synthesis of 2-aryl-5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazoles from 5-methylisoxazol-3-acetic acid hydrazide, which demonstrates the feasibility of this synthetic strategy.

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Key Intermediate | Reagent | Product Type |

| This compound hydrazide | Aromatic carboxylic acid / POCl₃ | 2-Aryl-5-(5-methylisoxazol-4-ylmethyl)-1,3,4-oxadiazole |

| This compound hydrazide | Carbon Disulfide / KOH | 5-(5-Methylisoxazol-4-ylmethyl)-1,3,4-oxadiazole-2-thiol |

Cycloaddition Reactions for Novel Isoxazole Derivatives

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are powerful tools for constructing five-membered heterocyclic rings like isoxazoles. tandfonline.com While the aromatic isoxazole ring of the parent compound is not reactive in cycloadditions, the acetic acid side chain can be chemically modified to generate a 1,3-dipole, which can then react to form a new ring system.

A viable strategy involves converting the carboxylic acid group into a nitrile oxide for a subsequent cycloaddition reaction. This process involves several steps:

Reduction: The carboxylic acid of this compound is reduced to the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the aldehyde.

Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) to yield an aldoxime. semanticscholar.org

Nitrile Oxide Generation and Cycloaddition: The aldoxime is treated with a mild oxidizing agent, such as N-Chlorosuccinimide (NCS) or Oxone, to generate a reactive nitrile oxide intermediate in situ. tandfonline.comtandfonline.com This intermediate immediately undergoes a [3+2] cycloaddition with a dipolarophile (an alkene or alkyne), which can be either intermolecular or intramolecular, to produce a novel, more complex molecule containing a newly formed isoxazole or isoxazoline (B3343090) ring. tandfonline.commdpi.com

This strategy allows for the creation of diverse bi-heterocyclic structures where the original 5-methylisoxazole core is linked to a new isoxazole ring via the modified side chain.

Table 3: Proposed Strategy for Novel Isoxazole Derivatives via Cycloaddition

| Step | Transformation | Reagents (Examples) | Intermediate/Product |

| 1 | Acid Reduction | LiAlH₄ or BH₃ | (5-Methylisoxazol-4-yl)ethanol |

| 2 | Alcohol Oxidation | PCC or Swern Oxidation | (5-Methylisoxazol-4-yl)acetaldehyde |

| 3 | Oxime Formation | Hydroxylamine (NH₂OH) | (5-Methylisoxazol-4-yl)acetaldehyde oxime |

| 4 | Nitrile Oxide Generation & [3+2] Cycloaddition | NCS or Oxone; Alkyne/Alkene | Novel bis-isoxazole derivative |

Role as a Precursor in Complex Molecule Synthesis

This compound and its close analogue, 5-methylisoxazole-4-carboxylic acid, are valuable precursors for the synthesis of complex, biologically active molecules. The derivatization strategies outlined above—creating fused pyrimidinones (B12756618) and linked oxadiazoles—are themselves examples of this role, transforming a simple starting material into more intricate chemical entities. nih.gov

A prominent example of the utility of the 5-methylisoxazole-4-yl core is in the synthesis of the drug Leflunomide (B1674699). nih.govnih.gov Leflunomide, chemically named 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide, is a disease-modifying antirheumatic drug (DMARD). nih.gov It is synthesized by the formal condensation of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline. nih.gov Although this synthesis uses the carboxylic acid directly, rather than the acetic acid homologue, it underscores the significance of the 5-methylisoxazole-4-yl scaffold as a key pharmacophore in drug design and its role as a foundational starting material for complex targets.

Structure Activity Relationship Sar Studies of 5 Methylisoxazole 4 Acetic Acid Analogs

Methodologies for SAR Elucidation

The elucidation of structure-activity relationships (SAR) for analogs of 5-methylisoxazole-4-acetic acid relies on a combination of synthetic chemistry, biological testing, and computational modeling. This multi-pronged approach allows for a comprehensive understanding of how chemical structure translates to biological function.

Systematic Modifications of the this compound Core

A primary strategy in SAR studies involves the systematic modification of the core structure. This includes altering substituents at various positions on the isoxazole (B147169) ring and the acetic acid side chain. For instance, in the development of inhibitors for the FMS-like tyrosine kinase-3 (FLT3), researchers synthesized a series of 4-arylamido 5-methylisoxazole (B1293550) derivatives. nih.gov This involved creating variations with different chemical groups to explore the impact on inhibitory activity. nih.gov

Another approach involves the exploration of the chemical space around a known active compound by synthesizing a large number of derivatives. In one study, 220 derivatives and structurally related compounds of a phenylisoxazole carboxamide hit compound were synthesized and characterized to map the SAR for the inhibition of the GATA4-NKX2-5 transcriptional synergy. acs.org These modifications can range from simple changes, like the introduction of different functional groups, to more complex alterations of the core scaffold itself.

The synthesis of these analogs often involves multi-step reaction sequences. For example, the synthesis of certain isoxazole derivatives has been achieved through the condensation of an amidine compound with other reagents, followed by reactions like the Buchwald-Hartwig amination to introduce further diversity. nih.gov

Influence of Substituent Character and Position on Bioactivity

The nature and position of substituents on the this compound scaffold have a profound impact on biological activity. SAR analyses have revealed that specific substitutions can dramatically enhance or diminish the desired therapeutic effect.

For instance, in the context of FLT3 inhibition, the basicity of moieties attached to the core structure was found to be critical. nih.gov Compounds with basic groups like piperazine (B1678402) and morpholine (B109124) retained inhibitory activity, while those with less basic groups lost their effectiveness. nih.gov This suggests that an ionic interaction with specific amino acid residues in the target protein is crucial for binding. nih.gov

In studies targeting the GATA4-NKX2-5 protein-protein interaction, the aromatic isoxazole substituent in the southern part of the molecule was identified as a key regulator of inhibitory activity. acs.org Furthermore, modifications at the C-4 and C-5 positions of the isoxazole ring have been explored to improve potency and selectivity for other targets. dundee.ac.uk The introduction of a hydrogen bond-donating N-heterocycle at the C-5 position, for example, significantly increased potency by forming an additional polar interaction with the target protein. dundee.ac.uk

The following table summarizes the influence of substituents on the bioactivity of 5-methylisoxazole-4-carboxamide (B3392548) analogs as FLT3 inhibitors:

| Compound | Substituent Moiety | Bioactivity (FLT3 IC50) | Reference |

| 7d | 4-methylpiperazin-1-yl (basic) | 106 nM | nih.gov |

| 7b, 7c, 7e, 7j, 7m, 7n | Basic moieties | Maintained inhibitory activity | nih.gov |

| 7o, 7p, 7q | tert-butyl isoxazole, acetyl piperidine, pyridine (B92270) (less basic) | Lost activity | nih.gov |

Pharmacophore Modeling and Computational Approaches in SAR

Computational methods, particularly pharmacophore modeling, play a vital role in understanding and predicting the SAR of this compound analogs. These models identify the essential three-dimensional arrangement of chemical features required for biological activity.

By using a known active ligand, such as colchicine (B1669291) for tubulin inhibition, researchers can design new derivatives that fit the pharmacophore model of the target's binding site. nih.gov This computer-assisted approach helps in the rational design of new compounds with potentially enhanced activity. nih.gov A generated pharmacophore model for anti-invasive agents, for instance, consisted of seven essential features that were consistent with known inhibitors. nih.gov

Ligand-protein docking simulations are another powerful computational tool. These simulations predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions. For example, docking studies identified a specific serine residue in the GABAC receptor as a determinant of selectivity for certain 5-substituted imidazole-4-acetic acid analogs. researchgate.net Similarly, X-ray crystallography can provide detailed structural information of the ligand-protein complex, guiding further focused library development to improve activity and selectivity. dundee.ac.uk

SAR Related to Specific Biological Activities (Pre-clinical Focus)

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas, with preclinical studies focusing on its potential as an inhibitor of specific enzymes and protein-protein interactions.

Isoxazole Analogs as FLT3 Inhibitors

Mutations in the FMS-like tyrosine kinase-3 (FLT3) receptor are a common driver in acute myeloid leukemia (AML). nih.govresearchgate.net This has made FLT3 a prime target for the development of small molecule inhibitors. A series of 4-arylamido 5-methylisoxazole derivatives bearing a quinazoline (B50416) core were designed and synthesized as potential FLT3 inhibitors. nih.gov

SAR studies revealed that the nature of the substituent on the quinazoline ring was critical for activity. Compound 7d , which features a 4-methylpiperazin-1-yl group, demonstrated the most potent inhibitory activity against wild-type FLT3 with an IC50 value of 106 nM. nih.gov It was also active against the clinically relevant FLT3-ITD mutant. nih.gov The basicity of the substituent was found to be a key factor, with less basic moieties leading to a loss of activity. nih.gov These findings highlight the importance of specific electrostatic interactions for potent FLT3 inhibition.

The following table presents the inhibitory activity of selected 5-methylisoxazole-4-carboxamide analogs against FLT3:

| Compound | Structure | FLT3 IC50 (nM) | FLT3-ITD IC50 (nM) | Reference |

| 7d | 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide | 106 | 301 | nih.gov |

Modulation of GATA4 and NKX2-5 Protein-Protein Interactions

The transcription factors GATA4 and NKX2-5 play a crucial role in heart development and the response of cardiomyocytes to stress. acs.orgoulu.fi Their physical interaction and synergistic activation of cardiac genes make this protein-protein interaction (PPI) an attractive target for therapeutic intervention in cardiac diseases. acs.orgacs.org

A fragment-based screening and subsequent optimization led to the identification of a phenylisoxazole carboxamide derivative, compound 3 , as an inhibitor of the GATA4-NKX2-5 transcriptional synergy with an IC50 of 3 μM. acs.org Extensive SAR studies involving the synthesis of 220 derivatives revealed that the aromatic isoxazole substituent in the southern part of the molecule is a key determinant for the inhibition of this PPI. acs.org

Further studies with a potent inhibitor, 3i-1000 , demonstrated that it could improve cardiac function in animal models of myocardial infarction and hypertension. researchgate.netcore.ac.uk This compound was shown to bind to GATA4, thereby disrupting its interaction with NKX2-5. oulu.fi These findings underscore the potential of small molecules targeting this specific PPI for the treatment of heart failure. oulu.fi

The following table shows the activity of a key compound targeting the GATA4-NKX2-5 interaction:

| Compound | Chemical Name | Biological Activity | IC50 | Reference |

| 3 | N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | Inhibitor of GATA4-NKX2-5 transcriptional synergy | 3 µM | acs.org |

Inhibitory Activity Against Carbonic Anhydrase Enzyme

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion, by catalyzing the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.gov Consequently, inhibitors of specific CA isoforms have become valuable therapeutic agents for conditions like glaucoma, epilepsy, and certain cancers. nih.govtaylorandfrancis.com While sulfonamides are the most well-known class of CA inhibitors, research has expanded to include other scaffolds, such as isoxazole derivatives. nih.govmdpi.com

In a study exploring new classes of CA inhibitors, a series of ten novel isoxazole derivatives were synthesized and evaluated for their inhibitory action against the carbonic anhydrase enzyme. nih.govacs.org The in vitro enzymatic assays revealed that several of these compounds displayed significant inhibitory potential. acs.org

Among the synthesized series, compound AC2 demonstrated the most potent inhibitory activity against carbonic anhydrase, followed by compound AC3 . nih.gov The structure-activity relationship analysis indicated that the nature of the aromatic ring and its substitution pattern are critical for determining the inhibitory efficacy against the CA enzyme. acs.org The superior activity of AC2 was attributed to the presence of a five-membered thiophene (B33073) ring in its structure. acs.org

Table 1: Inhibitory Activity of Isoxazole Derivatives Against Carbonic Anhydrase (CA)

| Compound | IC₅₀ (μM) | % Inhibition |

| AC2 | 112.3 ± 1.6 | 79.5 |

| AC3 | 228.4 ± 2.3 | 68.7 |

| AC1 | 368.2 | 58.4 |

| AC4 | 483.0 | 50.5 |

| Acetazolamide (Standard) | 18.6 ± 0.5 | 87.0 |

| Data sourced from ACS Omega. acs.org |

Immunomodulatory Properties of Derivatives

Isoxazole derivatives have been shown to possess significant immunomodulatory properties, with the ability to either suppress or stimulate immune responses. nih.gov Interestingly, minor structural modifications to the isoxazole scaffold can lead to profound and sometimes opposite effects on immunological function. nih.gov

One study detailed the synthesis of a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10 ) and evaluated their immunosuppressive properties. nih.gov The compounds were tested for their ability to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). Among the series, compound MM3 , 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, was identified as the most potent antiproliferative agent and was selected for further investigation due to its lack of toxicity. nih.gov Further studies showed that MM3 also inhibited the production of tumor necrosis factor (TNF-α) and appeared to exert its immunosuppressive action through a proapoptotic mechanism, indicated by an increase in the expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov

Other research has highlighted a variety of isoxazole derivatives with immunoregulatory potential. nih.gov

MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) was found to potently inhibit carrageenan-induced paw inflammation and contact sensitivity in mice, with a potency comparable to the reference drug tacrolimus. nih.govnih.gov

An isoxazole[5,4-e]triazepine derivative, RM33 , demonstrated very strong immunosuppressive activities, effectively suppressing both humoral and cellular immune responses in mouse models. nih.gov

Compound 4d (5-(2-hydroxyethyl)piperazinomethinimino-3-methyl-4-isoxazolecarboxylic acid 4-(4-ethoxyphenyl)-amide) exhibited exceptionally strong immunosuppressive activity, comparable to that of cyclosporine. nih.gov

These findings underscore the versatility of the isoxazole framework in designing novel immunomodulators. nih.gov

Enzyme Inhibitory Activity (e.g., COX-1, COX-2, LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, responsible for producing prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. nih.govnih.gov The development of dual inhibitors of COX and 5-LOX is a promising strategy for creating anti-inflammatory drugs with enhanced efficacy and potentially fewer gastrointestinal and cardiovascular side effects compared to traditional NSAIDs. nih.gov

Research into isoxazole derivatives has identified compounds with significant inhibitory activity against these enzymes.

One study demonstrated that the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b) exhibited notable inhibitory activity toward both lipooxygenase (LOX) and COX-2. nih.gov

Another investigation focused specifically on the 5-lipoxygenase (5-LOX) inhibitory potential of a series of previously synthesized isoxazole derivatives. nih.gov The results showed that several compounds were effective inhibitors. Compound C6 was found to be the most potent, with a significant 5-LOX percent inhibition and the lowest IC₅₀ value in the series. Compounds C5 and C3 also demonstrated excellent inhibitory activity. nih.gov

Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Isoxazole Derivatives

| Compound | IC₅₀ (μM) |

| C3 | 8.47 |

| C5 | 10.48 |

| C6 | Most potent (IC₅₀ not specified) |

| Data sourced from PubMed. nih.gov |

These findings highlight the potential of the isoxazole scaffold in developing new anti-inflammatory agents, including those with a dual COX/LOX inhibitory mechanism. nih.govnih.gov

Antiviral Activities of Isoxazole-Amide Derivatives

The development of new and effective antiviral agents remains a critical challenge, including in the agricultural sector where plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) can cause significant economic losses. nih.gov Isoxazole-amide derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antiviral properties. nih.govnih.gov

In a recent study, a series of novel isoxazole-amide derivatives featuring an acylhydrazone moiety were synthesized and evaluated for their antiviral efficacy against TMV and CMV. nih.gov The bioassays revealed that several of the synthesized compounds exhibited potent in vivo antiviral activities. nih.govdocumentsdelivered.com

Table 3: In Vivo Antiviral Activity of Compound 7t at 500 μg/mL

| Virus | Curative Activity (%) | Protection Activity (%) | Inactivation Activity (%) |

| TMV | 58.1 | 55.4 | 93.4 |

| CMV | 56.2 | 54.1 | 91.5 |

| Ningnanmycin (Control) | |||

| TMV | 50.3 | 48.7 | 85.3 |

| CMV | 49.5 | 47.6 | 82.6 |

| Data sourced from Molecules. nih.gov |

Mechanistic Investigations of Biochemical Interactions

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the binding modes and estimating the binding affinity of a ligand, such as 5-Methylisoxazole-4-acetic acid, to its biological target.

While specific docking studies for this compound are not extensively published, research on its parent compound, leflunomide (B1674699), and leflunomide's active metabolite, A77 1726 (teriflunomide), provides significant insight. The primary target for A77 1726 is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov Inhibition of this enzyme is the basis for the immunomodulatory effects of the drug. nih.govnih.gov

Molecular docking simulations of leflunomide and its analogs with various protein targets have been conducted to elucidate their binding mechanisms. For instance, docking studies of leflunomide with proteins like Homo sapiens acrosomal protein SP-10 and TNF-α have been performed to investigate potential off-target effects or new therapeutic applications. ijpras.comresearchgate.net In one study, leflunomide showed a binding affinity of -5.1 kcal/mol with the SP-10 protein. ijpras.com Another study exploring the synergistic effects of methotrexate (B535133) and leflunomide in treating rheumatoid arthritis identified nine pivotal gene targets, with molecular docking confirming that leflunomide binds strongly to targets like EGFR, PPARG, MMP9, and SRC. nih.gov

Furthermore, computational analyses of A77 1726 analogs against Plasmodium falciparum DHODH (PfDHODH) have been performed to explore their potential as antimalarial agents. These studies revealed that the binding energy is influenced by factors such as intramolecular hydrogen bonds within the ligand. nih.gov The binding affinity of A77 1726 itself for DHODH is high, with a dissociation constant (Kd) reported to be around 12 nM. nih.gov

| Compound/Analog | Target Protein | Binding Affinity (kcal/mol) | Study Focus |

| Leflunomide | Homo sapiens Acrosomal Protein SP-10 | -5.1 | In-silico analysis of drug interaction with fertility-related biomolecules. ijpras.com |

| Leflunomide Analogs | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Varies (dependent on substitution) | Investigation of antimalarial activity and influence of intramolecular hydrogen bonds. nih.gov |

| A77 1726 (Teriflunomide) | Dihydroorotate Dehydrogenase (DHODH) | Kd = 12 nM | Characterization of high-affinity binding and enzyme inhibition. nih.gov |

| Leflunomide | EGFR, PPARG, MMP9, SRC | Strong Binding (qualitative) | Elucidation of synergistic mechanisms with Methotrexate for Rheumatoid Arthritis. nih.gov |

Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. mhmedical.com For isoxazole-based compounds, hydrogen bonds, hydrophobic interactions, and pi-pi stacking are particularly important.

Pi-Pi Stacking: The isoxazole (B147169) ring is an aromatic system capable of participating in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. These interactions, which can occur in sandwich or displaced arrangements, are a significant contributor to binding affinity in many drug-receptor complexes.

While direct studies on the pi-pi stacking of this compound are limited, the general principles of aromatic interactions are well-established and are a recognized factor in the binding of heterocyclic drugs. researchgate.netresearchgate.net

Conformational Dynamics and Ligand-Induced Changes

The binding of a ligand to a protein is often not a simple "lock-and-key" event but a dynamic process involving conformational changes in both the ligand and the protein. This concept is known as "induced fit."

Studies on isoxazole derivatives show that the molecule itself possesses conformational flexibility. For example, in one substituted isoxazole, the dihedral angle between the isoxazole and an attached phenyl ring was found to be 38.04(1)°. scispace.com This indicates that rotation around single bonds allows the molecule to adopt specific conformations. An intramolecular hydrogen bond in 5-Methylisoxazole-4-carboxylic acid helps to establish and stabilize its molecular conformation, making the molecule nearly planar. nih.gov

Upon binding to a target like DHODH, a ligand like A77 1726 can induce conformational changes in the enzyme, leading to the inhibition of its catalytic activity. Conversely, the protein's active site can guide the ligand into a specific, bound conformation that is energetically favorable. The study of these dynamic changes often requires advanced techniques like NMR spectroscopy or molecular dynamics simulations, which can reveal how a protein's structure fluctuates and adapts upon ligand binding. acs.orgnih.gov

Interaction with Specific Biological Targets (e.g., Enzymes, Receptors)

The primary and most well-characterized biological target for the family of compounds including this compound is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . nih.govnih.govresearchgate.net This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Cells that are proliferating rapidly, such as activated lymphocytes, are highly dependent on this pathway. The active metabolite of leflunomide, A77 1726, is a potent, high-affinity inhibitor of human DHODH, and this inhibition is responsible for the drug's antiproliferative and immunomodulatory effects. nih.govresearchgate.net

Beyond DHODH, research has explored other potential targets. Molecular docking studies have suggested that leflunomide may interact with several other proteins, including:

Tumor Necrosis Factor-α (TNF-α) researchgate.net

Epidermal Growth Factor Receptor (EGFR) nih.gov

Peroxisome proliferator-activated receptor gamma (PPARG) nih.gov

Proto-oncogene tyrosine-protein kinase Src (SRC) nih.gov

Matrix metalloproteinase-9 (MMP9) nih.gov

Aryl Hydrocarbon Receptor (AhR) : Interestingly, studies have shown that leflunomide itself, but not its active metabolite A77 1726, is an agonist of the AhR, suggesting a separate mechanism of action for the parent drug. mtroyal.ca

The broader class of isoxazole derivatives has been shown to interact with a wide range of biological targets, highlighting the versatility of this chemical scaffold in drug design. nih.gov

Role as a Biochemical Probe in Proteomics Research

A biochemical or chemical probe is a small molecule used to study and manipulate biological systems, often by selectively binding to a specific protein target. rsc.org This allows researchers to identify the targets of a drug or to investigate the function of a particular protein within the complex environment of a live cell, a field known as chemical proteomics. rsc.orgnih.gov

While this compound itself is not prominently featured as a widely used biochemical probe, its parent compound, leflunomide, and its active metabolite, A77 1726, serve as powerful tools for studying the function of DHODH. By using radiolabelled A77 1726, researchers were able to purify its high-affinity binding protein from cell lysates and definitively identify it as DHODH. nih.govresearchgate.netresearchgate.net

The development of probes based on natural product scaffolds often involves minimal modification, such as adding an alkyne or azide (B81097) tag for "click chemistry" attachment to reporter molecules. rsc.org Although there is no specific evidence of this compound being used in this manner, the reactivity of the isoxazole scaffold and its derivatives makes it a candidate for the development of future activity-based probes for studying enzyme families or identifying new drug targets in proteomics research. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, B3LYP) for Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are a cornerstone for predicting the electronic and geometric properties of molecules. acs.org These calculations provide optimized molecular geometries, including bond lengths and bond angles, which can be compared with experimental data to validate the theoretical model.

Experimental crystallographic data for 5-Methylisoxazole-4-carboxylic acid reveals that the molecule lies on a crystallographic mirror plane. nih.gov The bond lengths and angles are within normal ranges, and an intramolecular C-H···O hydrogen bond contributes to the molecular conformation. nih.gov DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to compute these geometric parameters theoretically. nih.gov The remarkable agreement often observed between the theoretical data and experimental measurements underscores the predictive power of these computational methods. acs.org

Table 1: Experimental Crystal Data for 5-Methylisoxazole-4-carboxylic Acid

| Parameter | Value |

| Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 |

| Crystal System | Orthorhombic |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| Volume (ų) | 576.0 (2) |

| Z | 4 |

| Data sourced from Wang et al. (2009). nih.gov |

Prediction of Spectroscopic Properties (FT-IR, Raman)

Computational methods are invaluable for predicting and interpreting the vibrational spectra of molecules, such as those obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that aids in the assignment of experimental vibrational bands to specific molecular motions. researchgate.netscielo.org.mx

For isoxazole (B147169) derivatives, theoretical vibrational frequencies are often calculated using the B3LYP method with a suitable basis set. nih.gov The assignments of these frequencies are performed using Potential Energy Distribution (PED) analysis. nih.gov For instance, in a study on the closely related 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the theoretical vibrational frequencies were found to be in good agreement with the experimental FT-IR and Laser-Raman spectra. nih.gov This agreement allows for a detailed understanding of the vibrational modes of the molecule.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for an Isoxazole Derivative

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment (PED %) |

| 3100 | Medium | C-H stretch (aromatic) |

| 2980 | Weak | C-H stretch (methyl) |

| 1720 | Strong | C=O stretch (carboxylic acid) |

| 1610 | Medium | C=N stretch (isoxazole ring) |

| 1450 | Strong | C-C stretch (isoxazole ring) |

| 1380 | Medium | C-H bend (methyl) |

| 950 | Medium | O-H out-of-plane bend (carboxylic acid dimer) |

| This table is illustrative and based on typical vibrational modes for isoxazole derivatives. |

HOMO-LUMO Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the nature of its electronic transitions. researchgate.netuni-muenchen.de A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net

The HOMO and LUMO energies are calculated using DFT methods. For many organic molecules, these calculations show that the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. uni-muenchen.de This distribution of frontier orbitals indicates the possibility of intramolecular charge transfer upon electronic excitation. researchgate.net For isoxazole derivatives, the calculated HOMO and LUMO energies reveal that charge transfer occurs within the molecule. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for Heterocyclic Compounds

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Imidazole (B134444) Derivative | -6.2967 | -1.8096 | 4.4871 |

| Triazole Derivative | -8.834 | -3.936 | 4.898 |

| Data is representative of similar heterocyclic systems and sourced from computational studies. researchgate.netuni-muenchen.de |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) units. uni-rostock.de This method allows for the investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net

The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which calculates the stabilization energy E(2). uni-muenchen.de A larger E(2) value indicates a more significant interaction. uni-muenchen.de NBO analysis can reveal important details about the electronic delocalization that contributes to the stability of the molecule.

Table 4: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Isoxazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (oxygen lone pair) | π(C=N) | 5.4 |

| π(C=C) | π(C=N) | 20.1 |

| σ(C-H) (methyl) | σ*(C-C) (ring) | 2.8 |

| This table is illustrative, showing typical donor-acceptor interactions and stabilization energies in isoxazole systems. |

Molecular Dynamics (MD) Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nist.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of a molecule. nih.gov These simulations are particularly useful for understanding how a molecule like 5-Methylisoxazole-4-acetic acid might interact with other molecules, such as solvent molecules or biological macromolecules. acs.org

Coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), MD simulations can be used to calculate the free energy of binding between a ligand and a protein. nist.gov Such calculations are instrumental in drug design and understanding the molecular basis of biological activity. organic-chemistry.org For isoxazole derivatives, MD simulations have been employed to investigate their binding mechanisms with enzymes, providing a detailed view of the interactions at the atomic level. acs.org

Reaction Path Search Methods for Optimization of Synthesis

The synthesis of isoxazole derivatives can be achieved through various routes, often involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the cycloaddition of a nitrile oxide with an alkyne. beilstein-journals.org The optimization of these synthetic routes is crucial for improving yields and reducing by-products.

Computational methods, specifically reaction path search methods, offer a theoretical approach to optimizing synthetic strategies. These methods aim to identify the most energetically favorable reaction pathways by exploring the potential energy surface of the reacting system. By locating transition states and calculating activation barriers, these computational tools can help in understanding the reaction mechanism and predicting the optimal conditions for the synthesis. While the application of these specific computational methods to the synthesis of this compound is not widely documented, the known synthetic strategies for isoxazoles provide a fertile ground for such theoretical investigations. For example, a common route involves the cyclization of β-enamino ketones, and computational studies could elucidate the intricate details of this transformation.

Metabolic and Degradation Pathways Non Clinical Focus

In Vitro Metabolic Transformations of Isoxazole (B147169) Derivatives

The in vitro metabolism of isoxazole derivatives is characterized by several key transformations, primarily involving the isoxazole ring itself and its substituents. Studies on various isoxazole-containing compounds reveal that the metabolic fate is highly dependent on the substitution pattern of the heterocyclic ring.

A prominent metabolic pathway for some isoxazole derivatives is the cleavage of the N-O bond within the isoxazole ring. nih.govresearchgate.net For instance, the anti-inflammatory drug leflunomide (B1674699), which has a 3-unsubstituted isoxazole ring, undergoes in vitro N-O bond cleavage to form its active metabolite, A771726. nih.govresearchgate.net This ring-opening is catalyzed by the P450Fe(II) form of cytochrome P450 enzymes, particularly CYP1A2, and requires NADPH. nih.gov The process is thought to proceed through the deprotonation of the C3-H on the isoxazole ring. researchgate.net The essential role of the C3-H is highlighted by the observation that 3-methylleflunomide, which has a methyl group at this position, is resistant to ring opening under similar conditions. nih.govresearchgate.net

Another significant metabolic transformation is hydroxylation. In microsomal studies of leflunomide's analogue, which features a 3-methyl substituent, two monohydroxylated metabolites were identified. nih.gov The sites of this hydroxylation were determined to be the methyl groups at the 3- and 5-positions of the isoxazole ring. nih.gov The drug metabolism of other isoxazole derivatives has been analyzed using the CYP-450 microsomal oxygenase system, which indicates that various subtypes like CYP2C19 and CYP2C9 can be inhibited by different derivatives. frontiersin.org

While specific in vitro metabolic studies on 5-Methylisoxazole-4-acetic acid are not extensively detailed in the provided literature, the metabolism of structurally related compounds provides insight into its likely metabolic pathways. For example, compounds in the UTL-5 series, which are 5-methylisoxazole-3-carboxamides, show a different metabolic pattern where the amide bond is cleaved rather than the isoxazole ring N-O bond. researchgate.net This suggests that the nature of the substituent at position 4 (an acetic acid group in this case) would be a critical determinant of its metabolic transformation.

Table 1: Summary of In Vitro Metabolic Transformations of Selected Isoxazole Derivatives

| Compound | Key Metabolic Pathway | Enzymes Involved | Resulting Metabolites | Citation |

| Leflunomide | N-O bond cleavage of the isoxazole ring | Cytochrome P450 (CYP1A2) | A771726 (α-cyanoenol metabolite) | nih.govresearchgate.net |

| 3-Methylleflunomide | Hydroxylation | Microsomal enzymes | Monohydroxylated metabolites (at C3 and C5 methyl groups) | nih.gov |

| UTL-5b (5-methylisoxazole-3-carboxamide derivative) | Amide bond cleavage | Microsomal enzymes | 5-methylisoxazole-3-carboxylic acid and 2-chloroaniline | researchgate.net |

Chemical Stability and Degradation Pathways under Various Conditions (e.g., Acidic/Basic Hydrolysis, Oxidation)

The chemical stability of the isoxazole ring is a key feature that allows for the manipulation of its substituents; however, the ring itself can be cleaved under certain conditions. ijrrjournal.com The stability of compounds like this compound is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Generally, the isoxazole ring is susceptible to cleavage under basic conditions. ijrrjournal.com The reaction of 3-unsubstituted isoxazoles with bases can readily lead to ring scission, forming intermediates structurally similar to the active metabolite of leflunomide. researchgate.net This base-catalyzed degradation pathway often involves the deprotonation at an available carbon on the ring, initiating the cleavage of the weak N-O bond. researchgate.netnsf.gov

Under acidic conditions, the degradation kinetics of isoxazole derivatives have been studied. For example, the degradation of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in an acidic aqueous solution was found to follow pseudo-first-order kinetics. nih.gov The degradation rate was pH-dependent in strongly acidic solutions (pH 0.65-3.50), with a linear profile and a slope of -1, indicating catalysis by hydrogen ions. nih.gov In the pH range of 3.50 to 7.50, the rate became pH-independent. nih.gov This suggests that under acidic hydrolysis, the protonation of the isoxazole ring may facilitate its degradation. Conversely, some oxazole (B20620) derivatives, specifically 5-hydroxyoxazole-4-carboxylic acid derivatives, have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov

Regarding oxidative stability, compounds containing the isoxazole moiety can be sensitive to oxidation. Safety data for the closely related 5-Methylisoxazole-4-carboxylic acid indicates it is incompatible with strong oxidizing agents. lgcstandards.com Forced degradation studies on other heterocyclic compounds, such as daclatasvir (B1663022) which contains an imidazole (B134444) ring, show that oxidation can occur in the presence of hydrogen peroxide, leading to various degradation products. nih.gov Thermal decomposition is also a consideration, as heating can lead to the formation of toxic gases. lgcstandards.com

Table 2: Chemical Stability of Isoxazole Derivatives under Various Conditions

| Condition | Effect on Isoxazole Ring | Mechanism/Observation | Relevant Compound Example(s) | Citation |

| Basic (e.g., Hydrolysis) | Ring cleavage | Deprotonation followed by N-O bond scission. | 3-Unsubstituted isoxazoles, Leflunomide | researchgate.netijrrjournal.com |

| Acidic (e.g., Hydrolysis) | Degradation | Pseudo-first-order kinetics; rate is pH-dependent at low pH. | N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone | nih.gov |

| Oxidation | Potential for degradation | Incompatible with strong oxidizing agents. | 5-Methylisoxazole-4-carboxylic acid | lgcstandards.com |

| Thermal Stress | Decomposition | Formation of toxic gases possible during heating. | 5-Methylisoxazole-4-carboxylic acid | lgcstandards.com |

Identification of Degradation Products and Intermediates

The degradation of isoxazole-containing compounds leads to a variety of products, depending on the specific structure and the degradation conditions. The cleavage of the isoxazole ring is a common outcome, particularly under metabolic, basic, or photolytic stress.

In the metabolic degradation of leflunomide, the primary product is A771726, which results from the scission of the isoxazole N-O bond. nih.gov This process is considered a unique ring opening that occurs under physiological conditions in plasma, blood, and liver microsomes. nih.gov Additionally, monohydroxylated metabolites, formed by the oxidation of the methyl groups on the isoxazole ring, have been identified as intermediates. nih.gov

Chemical degradation under forced conditions also yields specific intermediates. For 3-unsubstituted isoxazoles, reaction with bases leads to ring-opened intermediates. researchgate.net Studies on the deprotonation of isoxazole have shown that reaction at the C3 position can lead to the cleavage of the O-N bond and subsequent ring opening in the resulting anion. nsf.gov The degradation of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in acidic solution was kinetically characterized, and while the specific degradation products were not named in the abstract, the process implies the formation of new chemical entities resulting from the breakdown of the parent molecule. nih.gov

Forced degradation studies of other heterocyclic drugs provide analogies for potential degradation products. The oxidation of daclatasvir's imidazole ring in the presence of hydrogen peroxide resulted in several degradation products, including a chloro-adduct. nih.gov Photodegradation in solution also produced a range of degradants, some of which were identified as secondary products formed from the initial intermediates. nih.gov These examples suggest that the degradation of this compound could similarly produce a complex mixture of ring-opened products, hydroxylated species, and other adducts depending on the specific conditions.

Microbiological Degradation of Isoxazole-Containing Compounds

The isoxazole moiety, present in various environmental contaminants, can be subject to microbiological degradation. Research has demonstrated that certain microorganisms can utilize isoxazole-containing compounds as a source of nutrients, leading to their breakdown.

A notable example is the degradation of 3-amino-5-methyl-isoxazole (3A5MI), a persistent and potentially harmful environmental intermediate from the degradation of the antibiotic sulfamethoxazole. nih.govnih.gov A bacterial strain, identified as Nocardioides sp. N39, has been isolated that is capable of using 3A5MI as its sole source of carbon, nitrogen, and energy. nih.gov This indicates the complete mineralization or metabolic integration of the compound by the bacterium.

The efficiency of this microbial degradation is influenced by several environmental factors. nih.gov Studies with Nocardioides sp. N39 showed that the degradation of 3A5MI is affected by the initial substrate concentration, temperature, and pH. nih.govnih.gov The optimal temperature range for high degradation efficiency was found to be between 30°C and 35°C, where approximately 50 mg/L of 3A5MI was almost completely catabolized within 48 hours. nih.gov The bacterium demonstrated a robust ability to degrade 3A5MI across a range of initial concentrations, from 15 mg/L to over 400 mg/L. nih.gov The ability of Nocardioides sp. N39 to also degrade analogs of 3A5MI suggests a broader potential for this bacterium in the bioremediation of environments contaminated with isoxazole-based compounds. nih.gov

Table 3: Factors Affecting Microbiological Degradation of 3-amino-5-methyl-isoxazole (3A5MI) by Nocardioides sp. N39

| Factor | Condition/Observation | Impact on Degradation | Citation |

| Bacterial Strain | Nocardioides sp. N39 | Capable of using 3A5MI as sole carbon and nitrogen source. | nih.gov |

| Initial Concentration | Tested from ~15 mg/L to ~428 mg/L | Effective degradation at both low and high concentrations. | nih.gov |

| Temperature | Optimal range: 30°C - 35°C | High degradation efficiency within this range; 50 mg/L degraded in 48h. | nih.gov |

| pH | Studied as a variable | Degradation ability is pH-dependent. | nih.govnih.gov |

| Substrate Specificity | Tested on 3A5MI analogs | Strain N39 showed degradation ability against various analogs. | nih.gov |

Applications in Chemical Biology and Material Science Excluding Direct Therapeutic Use

Utility as a Synthetic Building Block for Complex Molecules

5-Methylisoxazole-4-acetic acid is a recognized organic intermediate used in the synthesis of more complex molecular structures. Its bifunctional nature, possessing both a carboxylic acid group and a stable heterocyclic ring, makes it a valuable component for constructing larger molecules.

The synthesis of this compound itself is well-documented. A common route involves the reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride (B1165640) to form an intermediate, ethyl ethoxymethyleneacetoacetic ester. This intermediate is then cyclized with hydroxylamine (B1172632) sulfate (B86663) to produce ethyl-5-methylisoxazole-4-carboxylate. researchgate.netgoogle.com Subsequent hydrolysis of this ester using a strong acid, such as sulfuric acid or hydrochloric acid, yields 5-methylisoxazole-4-carboxylic acid. researchgate.netgoogle.comacs.org This process provides a reliable source of the compound for further synthetic applications. researchgate.netgoogle.com

One of the most notable applications of 5-methylisoxazole-4-carboxylic acid as a building block is in the preparation of the isoxazole-based drug Leflunomide (B1674699). acs.orgkeyorganics.net In this context, the carboxylic acid is converted to its corresponding carbonyl chloride, which then serves as a key intermediate for creating the final amide product. researchgate.netgoogle.com The structural integrity and reactivity of the 5-methylisoxazole (B1293550) core are crucial for the assembly of the target molecule.

Furthermore, the general class of 1,2-oxazole-4-carboxylate derivatives, to which this compound belongs, is valued for creating novel amino acid-like building blocks for insertion into peptide-like structures. umn.edu This highlights the broader potential of this scaffold in constructing complex, biologically relevant molecules.

Design of Chemical Probes for Biological Systems

While the isoxazole (B147169) scaffold is present in many biologically active molecules, detailed research findings on the specific use of this compound in the design and synthesis of chemical probes for biological systems are not extensively documented in publicly available literature. Chemical probes are essential tools for studying biological processes, and while derivatives of isoxazoles have been explored for various biological activities, the direct application of this specific acetic acid derivative as a probe is an area that warrants further investigation.

Development of Agrochemicals (e.g., Herbicidal Activities)

The isoxazole chemical class is a well-established source of herbicidal agents. google.com These compounds often function by inhibiting crucial plant-specific biological pathways. Isoxazole-based herbicides are known pigment inhibitors, interfering with the biosynthesis of carotenoids which are essential for protecting chlorophyll (B73375) from sun damage. umn.edumda.state.mn.us This leads to bleaching of the plant tissue and eventual death. mda.state.mn.us

Specific findings on isoxazole derivatives include: